molecular formula C7H6N2O4 B171716 Methyl 3-nitroisonicotinate CAS No. 103698-10-8

Methyl 3-nitroisonicotinate

Cat. No. B171716
M. Wt: 182.13 g/mol
InChI Key: VFZBLITUPLITGH-UHFFFAOYSA-N
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Description

Methyl 3-nitroisonicotinate is a chemical compound with the molecular formula C7H6N2O4 and a molecular weight of 182.14 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of Methyl 3-nitroisonicotinate consists of a pyridine ring with a nitro group (-NO2) and a methyl ester group (-COOCH3) attached . The InChI code for this compound is 1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-nitroisonicotinate is a yellow to brown liquid at room temperature . It has a density of 1.375 g/cm3 at 20 ºC . The compound is slightly soluble in chloroform and methanol .

Scientific Research Applications

Nitric Oxide Synthesis and Retinal Degeneration

Methyl 3-nitroisonicotinate plays a role in studies related to nitric oxide synthesis and retinal degeneration. In research involving N-methyl-N-nitrosourea (MNU), it's shown that excessive nitric oxide (NO) contributes significantly to neuronal cell death, highlighting its potential in retinal degenerative diseases (RDs) research (Koriyama et al., 2015).

Biodegradation of Methylated Compounds

Studies on biodegradation, particularly of 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, reveal the capacity of microorganisms like Ralstonia sp. SJ98 to utilize such compounds as carbon and energy sources. This discovery is significant for environmental decontamination and bioremediation purposes (Bhushan et al., 2000).

Insecticide Development

Research in developing novel insecticides like neonicotinoids involves structurally similar compounds to Methyl 3-nitroisonicotinate. For instance, the development of thiamethoxam, a second-generation neonicotinoid, used similar nitroimino heterocycles, highlighting its role in creating new pest control solutions (Maienfisch et al., 2001).

Topical Drug Delivery

Methyl 3-nitroisonicotinate derivatives have been studied in the context of drug delivery systems. For example, methyl nicotinate, used in inflammation models, shows the potential of microemulsion vehicles for effective drug delivery (Bolzinger et al., 1998).

Cancer Research

Nitrosoureas, structurally related to Methyl 3-nitroisonicotinate, have been studied for their effects on various cancers. Their ability to cause cell death and the potential biochemical mechanisms behind this have provided insights into cancer treatments and the role of alkylating agents (Schabel et al., 1963).

Synthesis of Amines

The synthesis of N-methyl- and N-alkylamines, where compounds like Methyl 3-nitroisonicotinate could be structurally similar, is crucial in various chemical and pharmaceutical processes. The use of catalysts for efficient synthesis methods is an area of active research (Senthamarai et al., 2018).

Nonlinear Optics

Methyl 3-nitroisonicotinate derivatives are investigated for their potential in nonlinear optics. For example, Methyl-3-nitro-4-pyridine-1-oxide (POM) shows promise in applications surpassing traditional materials like lithium niobate (Hierle et al., 1984).

Safety And Hazards

Methyl 3-nitroisonicotinate may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, rinse with plenty of water and seek medical advice .

properties

IUPAC Name

methyl 3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZBLITUPLITGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349210
Record name methyl 3-nitroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitroisonicotinate

CAS RN

103698-10-8
Record name 4-Pyridinecarboxylic acid, 3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103698-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-nitroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Basuli, X Zhang, P Brugarolas… - Journal of Labelled …, 2018 - Wiley Online Library
… Here, we explore the possibility of labeling methyl-3-nitroisonicotinate followed by hydrolysis … Nonradioactive fluorination of the methyl-3-nitroisonicotinate has been reported using CsF …
E Ranes - Synthesis and Functionalization of 3-Nitropyridines - ntnuopen.ntnu.no
… In procedure C the products from the nitration of methyl isonicotinate reaction was the methyl 3-nitroisonicotinate (42), unreacted methyl isonicotinate (38) and the by-product 3-…
Number of citations: 0 ntnuopen.ntnu.no
K Ramos-Torres, K Takahashi, M Wilks, E McDonald… - 2019 - Soc Nuclear Med
… Methods: Briefly, methyl-3-nitroisonicotinate was 18 F-radiolabeled, followed by ester hydrolysis and subsequent conversion to the amine tracer via the Yamada-Curtius rearrangement …
Number of citations: 0 jnm.snmjournals.org
K Ramos-Torres, J Noel, D Vesper, P Rice… - 2021 - Soc Nuclear Med
… To the azeotropically dried mixture [ 18 F]KF/K222 was added methyl 3-nitroisonicotinate (1) for nucleophilic fluorination at 80 ºC for 15 min followed by basic hydrolysis of intermediate …
Number of citations: 1 jnm.snmjournals.org
VY Shuvalov, AN Shestakov, LA Kulakova… - Chemistry of …, 2019 - Springer
… Ethyl 2-(4-methoxyphenyl)-6-methyl-3-nitroisonicotinate (1b) was obtained by a reaction of ethyl 2,4-dioxopentanoate 6 with 1-(4-methoxyphenyl)-2-nitrovinylamine 7 according to a …
Number of citations: 3 link.springer.com
JM Bakke - Pure and applied chemistry, 2003 - degruyter.com
… In general, the 4-amino-1,2,4-triazole gave the best results, but in many cases hydroxylamine gave comparable results and for methyl 3-nitroisonicotinate even the best yield. As …
Number of citations: 34 www.degruyter.com
JM Bakke - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
… In general, the 4-amino-1,2,4-triazole gave the best results but in many cases hydroxylamine gave comparable results and for methyl 3-nitroisonicotinate even the best yield. As …
Number of citations: 24 onlinelibrary.wiley.com
H Svensen - 2001 - ntnuopen.ntnu.no
The goals for the project “Synthesis and Functionaliszation of 3-Nitropyridines” were first to further optimize the procedures for nitration of 3-nitropyridines, and then investigate some …
Number of citations: 1 ntnuopen.ntnu.no
N Nu - Synthesis and Functionalization of 3-Nitropyridines - ntnuopen.ntnu.no
… 12 This is one possible explanation of the poor yields of 54 and methyl 3-nitroisonicotinate (… Eg 4-cyano-3-nitropyridine (54) and methyl 3-nitroisonicotinate (42) were aminated in …
Number of citations: 0 ntnuopen.ntnu.no

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